![molecular formula C19H13Cl6N3 B15092055 2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 389579-66-2](/img/structure/B15092055.png)
2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with an ethyl substituent and a triazine ring with trichloromethyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid. The resulting 4’-ethyl-[1,1’-biphenyl] is then subjected to further functionalization to introduce the triazine ring.
The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines or nitriles
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The ethyl group on the biphenyl core can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield benzoic acid derivatives, while substitution of trichloromethyl groups can produce various substituted triazines.
Applications De Recherche Scientifique
2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through various pathways. The biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds or coordinate with metal ions. The trichloromethyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(dichloromethyl)-1,3,5-triazine
- 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
Uniqueness
The uniqueness of 2-(4’-Ethyl-[1,1’-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the biphenyl core and the triazine ring, along with the trichloromethyl groups, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
389579-66-2 |
|---|---|
Formule moléculaire |
C19H13Cl6N3 |
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
2-[4-(4-ethylphenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H13Cl6N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h3-10H,2H2,1H3 |
Clé InChI |
XBWGBEZTVOHKSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



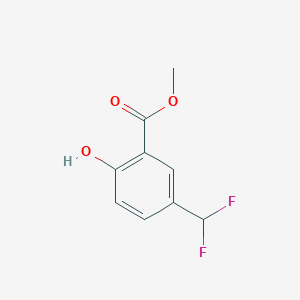
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
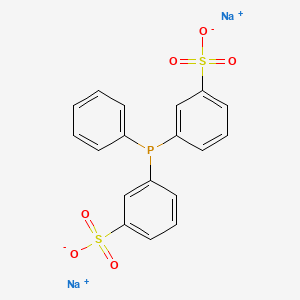


![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
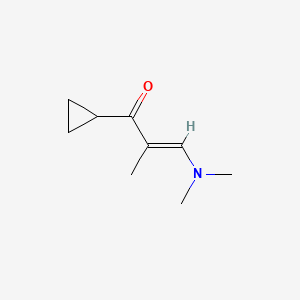
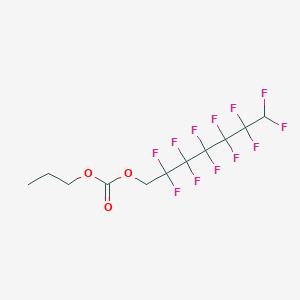
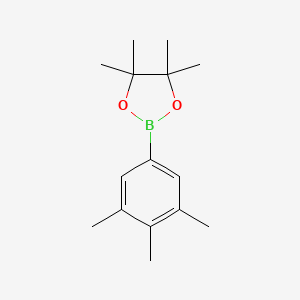
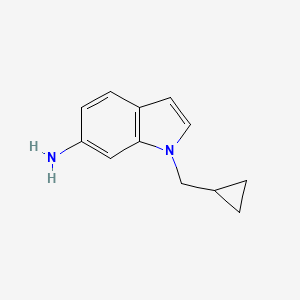

![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

